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Compound of Interest

Compound Name: 3-Amino-5-ethoxypyridine

Cat. No.: B1589952

This in-depth technical guide provides a comprehensive analysis of the spectroscopic
characteristics of 3-Amino-5-ethoxypyridine. Designed for researchers, scientists, and
professionals in drug development, this document elucidates the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data essential for the identification,
characterization, and quality control of this compound.

Introduction

3-Amino-5-ethoxypyridine is a substituted pyridine derivative of interest in medicinal
chemistry and materials science due to the versatile reactivity of its amino and ethoxy
functional groups, as well as the inherent properties of the pyridine scaffold. A thorough
understanding of its spectroscopic signature is paramount for its unambiguous identification
and for monitoring its transformations in chemical reactions. This guide provides an in-depth
analysis of its 1H NMR, 13C NMR, IR, and MS data, offering insights into the structural features
that govern its spectral properties. While direct experimental data for this specific molecule is
not widely published, this guide synthesizes information from analogous compounds and
established spectroscopic principles to present a reliable predictive profile.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-5-ethoxypyridine is presented
in the table below.
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Property Value Source

Molecular Formula C7H10N20 N/A

Molecular Weight 138.17 g/mol [1]

CAS Number 51468-00-9 [11[2]
Expected to be a solid at room

Appearance N/A
temperature

Boiling Point Not available N/A

Melting Point Not available N/A
Expected to be soluble in

Solubility organic solvents like DMSO N/A

and chloroform

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Amino-5-ethoxypyridine, both *H and 3C NMR provide critical information

about the electronic environment of each atom.

The *H NMR spectrum of 3-Amino-5-ethoxypyridine is expected to exhibit distinct signals for

the aromatic protons on the pyridine ring, the ethoxy group protons, and the amino group

protons. The chemical shifts are influenced by the electron-donating effects of the amino and

ethoxy groups.

Predicted *H NMR Data (in CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8 d 1H H-2
~7.0 d 1H H-6
~6.4 t 1H H-4
~4.0 q 2H -OCH2CHs
~3.8 (broad) s 2H -NH:2
~1.4 t 3H -OCH2CHs

Interpretation:

o Aromatic Protons: The protons on the pyridine ring (H-2, H-4, and H-6) will appear in the
aromatic region. The H-2 proton is expected to be the most downfield due to its proximity to
the electronegative nitrogen atom. The H-4 and H-6 protons will be shifted upfield due to the
electron-donating effects of the adjacent amino and ethoxy groups. The coupling patterns
(doublets and a triplet) arise from spin-spin coupling with neighboring protons.

o Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene (-OCHz2-)
protons and a triplet for the methyl (-CHs) protons, a classic ethyl group pattern.

e Amino Group: The amino (-NHz) protons typically appear as a broad singlet. The chemical
shift of this peak can be variable and is dependent on solvent and concentration.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~157 C-5

~140 C-3

~135 C-2

~120 C-6

~105 C-4

~64 -OCH2CHs
~15 -OCH2CHs

Interpretation:

e Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region.

C-5, bonded to the electronegative oxygen atom of the ethoxy group, is expected to be the

most downfield. C-3, attached to the amino group, will also be significantly downfield. The

other ring carbons (C-2, C-4, and C-6) will have chemical shifts influenced by their position

relative to the nitrogen atom and the substituents.

o Ethoxy Group Carbons: The methylene carbon (-OCH:z-) will appear around 64 ppm, while

the methyl carbon (-CHs) will be found further upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-ethoxypyridine in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve optimal magnetic field homogeneity.

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard pulse

sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.
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e 13C NMR Acquisition: Acquire a one-dimensional $3C NMR spectrum using a proton-
decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time
and a larger number of scans are typically required for 13C NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the *H NMR
spectrum and reference the chemical shifts to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium, Sharp (doublet) and symmetric) of the amino

group
3100 - 3000 Medium C-H stretching (aromatic)

] C-H stretching (aliphatic) of the

2980 - 2850 Medium

ethoxy group

C=C and C=N stretching of the
1620 - 1580 Strong o ]

pyridine ring

_ N-H bending of the amino

1480 - 1440 Medium

group

C-0O-C asymmetric stretching
1250 - 1200 Strong

of the ethoxy group

C-0O-C symmetric stretching of
1100 - 1000 Strong

the ethoxy group

C-H out-of-plane bending
850 - 750 Strong ]

(aromatic)

Interpretation:

» N-H Vibrations: The presence of a primary amino group is confirmed by the characteristic
doublet in the 3450-3300 cm~* region, corresponding to the asymmetric and symmetric N-H
stretching vibrations. An N-H bending vibration is also expected around 1480-1440 cm~1.

e C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm~1, while aliphatic
C-H stretching bands from the ethoxy group will be observed below 3000 cm~2.

e Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will
result in strong absorptions in the 1620-1580 cm~* region.

e C-O Vibrations: The strong bands corresponding to the asymmetric and symmetric C-O-C
stretching of the ether linkage are key indicators of the ethoxy group.
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Experimental Protocol for IR Data Acquisition (ATR-FTIR):

o Sample Preparation: Place a small amount of the solid 3-Amino-5-ethoxypyridine sample
directly onto the diamond crystal of the ATR accessory.

e Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the
empty ATR setup.

o Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure
good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-
added to obtain a spectrum with a good signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data (Electron lonization - EI)

m/z Relative Intensity (%) Assighment

138 100 [M]* (Molecular lon)

123 40 [M - CHs]*

110 60 [M - C2Ha]*

95 30 [M - C2HsO]*

82 25 [M - C2Ha - COJ*
Interpretation:

e Molecular lon: The molecular ion peak ([M]*) at m/z 138 will confirm the molecular weight of
the compound. Its relatively high intensity is expected due to the stability of the aromatic ring.
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o Fragmentation Pattern: The fragmentation of the ethoxy group is expected to be a prominent
feature. Loss of a methyl radical (¢CHs) would lead to a fragment at m/z 123. A common
fragmentation pathway for ethers is the loss of an alkene, in this case, ethene (Cz2Ha),
resulting in a peak at m/z 110. Loss of the entire ethoxy radical (¢*OC2zHs) would give a
fragment at m/z 95. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for MS Data Acquisition (EI-MS):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of the molecular ion and various
fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Molecular Structure and
Spectroscopic Correlations

Caption: Molecular structure and key predicted spectroscopic features of 3-Amino-5-
ethoxypyridine.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for 3-Amino-5-
ethoxypyridine. The predicted *H NMR, 13C NMR, IR, and MS spectra are consistent with the
known effects of amino and ethoxy substituents on a pyridine ring. This comprehensive
analysis serves as a valuable resource for the identification and characterization of this
compound in various research and development settings. While based on sound spectroscopic
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principles and data from analogous structures, experimental verification of this data is
recommended for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1589952?utm_src=pdf-custom-synthesis
https://www.watson-int.com/3-Amino-5-ethoxypyridine-cas-51468-00-9/
https://www.alfa-chemistry.com/product/3-amino-5-ethoxypyridine-cas-51468-00-9-167859.html
https://www.benchchem.com/product/b1589952#spectroscopic-data-of-3-amino-5-ethoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b1589952#spectroscopic-data-of-3-amino-5-ethoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b1589952#spectroscopic-data-of-3-amino-5-ethoxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b1589952#spectroscopic-data-of-3-amino-5-ethoxypyridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589952?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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